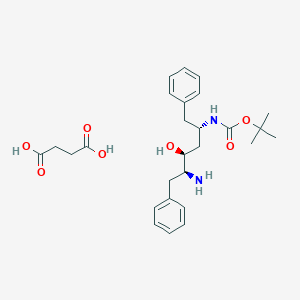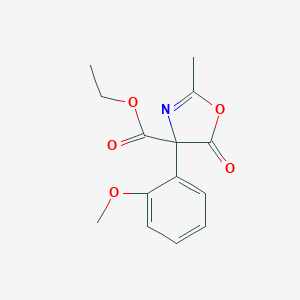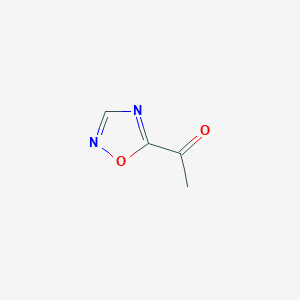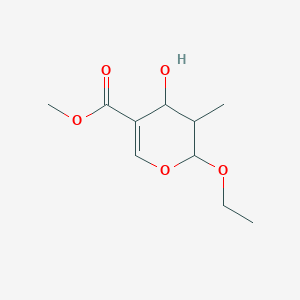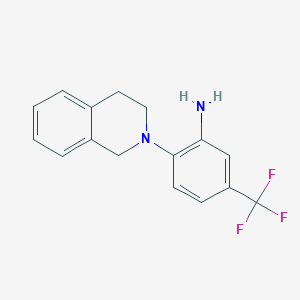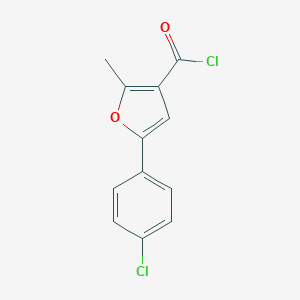
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives, including those related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves the reaction of dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride. This process yields stereospecifically alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans, among others, showcasing a versatile approach to synthesizing furan derivatives (Saalfrank et al., 1991).
Molecular Structure Analysis
The molecular structure of furan derivatives, including those similar to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, has been characterized by X-ray crystallography. These analyses reveal the crystal and molecular structures of various furan derivatives, providing insights into their geometrical configurations and the intermolecular interactions stabilizing these structures (Wu et al., 2015).
Chemical Reactions and Properties
The reactivity of furan compounds, akin to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves their participation in multi-component reactions, demonstrating their potential as intermediates in organic synthesis. For instance, the synthesis of highly functionalized bifurans through reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates illustrates the versatile chemical reactivity of these compounds (Sayahi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Application Summary : This compound has been used in the synthesis of new derivatives with potential antiviral activity .
- Methods of Application : The synthesis involved six steps starting from 4-chlorobenzoic acid. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
- Results or Outcomes : The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .
Antifungal Activity
- Application Summary : Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties .
- Methods of Application : The synthesis of these compounds typically involves the incorporation of sulfonamides into 1,3,4-thiadiazole rings .
- Results or Outcomes : While specific results for the antifungal activity of these compounds were not provided, the literature suggests that they may have potential for use in agricultural applications .
Herbicidal Properties
- Application Summary : Sulfonamide derivatives have also been reported to possess herbicidal properties .
- Methods of Application : As with the antifungal activity, the synthesis of these compounds typically involves the incorporation of sulfonamides into 1,3,4-thiadiazole rings .
- Results or Outcomes : While specific results for the herbicidal properties of these compounds were not provided, the literature suggests that they may have potential for use in agricultural applications .
Antiviral Activity
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Application Summary : Chalcones of indole were reported to have anti-inflammatory activities .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Anticancer Activity
- Application Summary : Certain indole derivatives have been reported to possess anticancer properties .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : While specific results for the anticancer properties of these compounds were not provided, the literature suggests that they may have potential for use in medical applications .
Safety And Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate information67.
Zukünftige Richtungen
The future research directions would depend on the observed properties and potential applications of the compound. For instance, if the compound shows promising biological activity, future research might focus on exploring its potential as a pharmaceutical8.
Please note that this is a general analysis based on similar compounds and may not accurately represent “5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride”. For detailed and specific information, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPNWVXORPKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384012 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
CAS RN |
175276-63-8 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

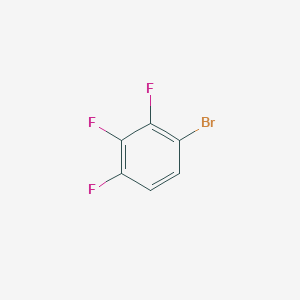
![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
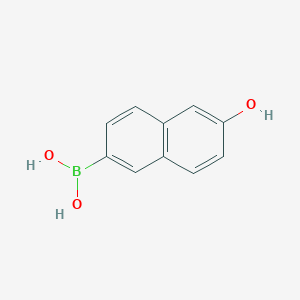
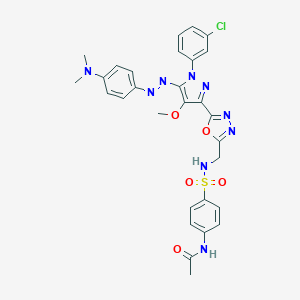
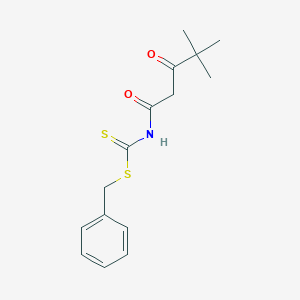
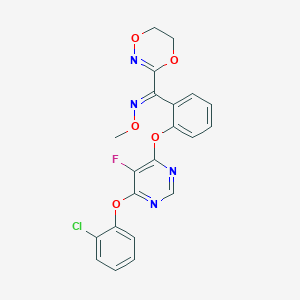
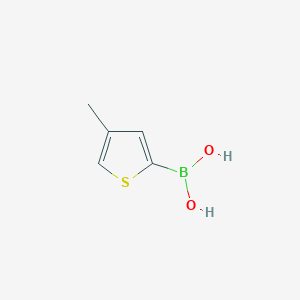
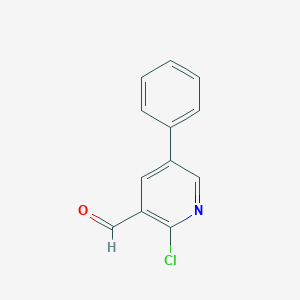
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
